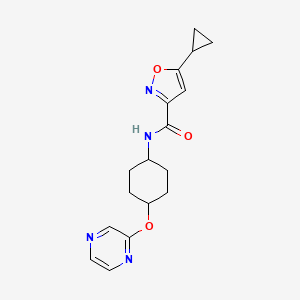![molecular formula C22H16ClFN2O4 B2841688 (E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(3-nitroanilino)prop-2-en-1-one CAS No. 478046-53-6](/img/structure/B2841688.png)
(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(3-nitroanilino)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(3-nitroanilino)prop-2-en-1-one is a useful research compound. Its molecular formula is C22H16ClFN2O4 and its molecular weight is 426.83. The purity is usually 95%.
BenchChem offers high-quality (E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(3-nitroanilino)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(3-nitroanilino)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoluminescence Properties
Research on π-extended fluorene derivatives, including compounds similar to the specified chemical structure, indicates significant interest in the development of fluorescent materials. For instance, the study by Kotaka, Konishi, and Mizuno (2010) explored the synthesis and photoluminescence properties of such derivatives, highlighting their potential as fluorescent solvatochromic dyes with high fluorescence quantum yields. These materials are of interest for their unique optical behaviors, such as large Stokes’ shifts and on–off emission behavior, which could be useful in sensing applications and optoelectronic devices (Kotaka, Konishi, & Mizuno, 2010).
Antimicrobial Activity
The antimicrobial properties of compounds featuring similar structural motifs have also been investigated. Liaras et al. (2011) synthesized and studied the in vitro antimicrobial activity of (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones against a variety of microorganisms. The research found these compounds exhibited potent antimicrobial activity, often surpassing that of reference drugs, which suggests potential applications in developing new antimicrobial agents (Liaras, Geronikaki, Glamočlija, Ćirić, & Soković, 2011).
Electronic and Optical Applications
The influence of donor and acceptor groups on materials' radical scavenging activity, as studied by Al‐Sehemi and Irfan (2017), provides insights into how the manipulation of such groups, similar to the specified chemical structure, can affect a compound's electronic properties. This research is crucial for the design of materials with optimized electronic and optical characteristics for applications in electronics and photovoltaics (Al‐Sehemi & Irfan, 2017).
Chemotherapeutics Against Breast Cancer
Another significant area of application is in the development of chemotherapeutic agents. Research by Singh et al. (2016) on Ru(II) complexes with substituted chalcone ligands, including structures similar to the specified chemical, highlighted their potential as anti-cancer agents against breast cancer. This study points to the potential use of such compounds in cancer treatment, showcasing their ability to induce cytotoxicity in cancer cells (Singh et al., 2016).
properties
IUPAC Name |
(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(3-nitroanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN2O4/c23-20-8-3-9-21(24)19(20)14-30-18-7-1-4-15(12-18)22(27)10-11-25-16-5-2-6-17(13-16)26(28)29/h1-13,25H,14H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORWHDKICJKJIV-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C(=O)C=CNC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C(=O)/C=C/NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(3-nitroanilino)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


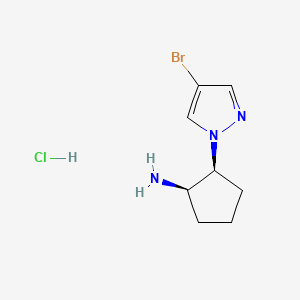
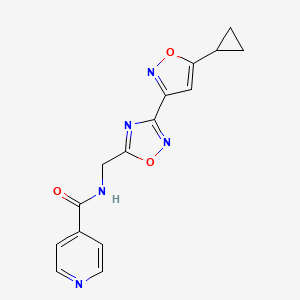
![ethyl 2-[[(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2841609.png)
![{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridyl)carboxamide](/img/structure/B2841613.png)



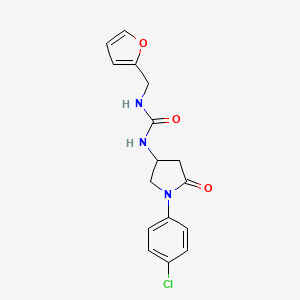
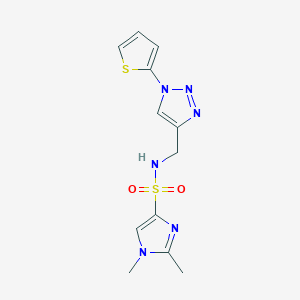
![N-benzyl-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2841622.png)
![1-Cyclopropyl-3-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrrolidin-2-one](/img/structure/B2841623.png)
![1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2841625.png)
